3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione
Description
3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chloro and methyl group, and a thiolane-1,1-dione moiety
Properties
Molecular Formula |
C9H11ClN2O2S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
3-(4-chloro-6-methylpyrimidin-2-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H11ClN2O2S/c1-6-4-8(10)12-9(11-6)7-2-3-15(13,14)5-7/h4,7H,2-3,5H2,1H3 |
InChI Key |
WOARBSAJQNOOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCS(=O)(=O)C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 4-chloro-6-methylpyrimidine with thiolane-1,1-dione under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrimidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiolane-1,1-dione moiety can undergo redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A related compound with similar structural features but different functional groups.
4-Chloro-6-methyl-2-pyrimidinamine: Another similar compound with potential biological activities.
Uniqueness
3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione is unique due to the presence of both a pyrimidine ring and a thiolane-1,1-dione moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals, particularly in the development of anticancer agents and other therapeutic modalities.
- Molecular Formula : C13H11ClN4O3S2
- Molecular Weight : 370.83 g/mol
- CAS Number : 1552084-10-2
The compound exhibits biological activity primarily through its interaction with various cellular targets. The presence of the pyrimidine moiety is significant for its anticancer properties, as it can influence cell signaling pathways and inhibit tumor growth. The thiolane ring enhances the compound's reactivity and potential interactions with biomolecules.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to 3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the triazole moiety have shown enhanced selectivity towards cancer cells compared to normal cells, indicating potential for targeted cancer therapies .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Melanoma (IGR39) | 9.7 | |
| Compound B | Breast (MDA-MB-231) | 22.3 | |
| Compound C | Pancreatic (Panc-1) | 26.2 |
These findings suggest that the compound may have a role in developing new anticancer agents by modifying its structure to enhance potency and selectivity.
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structures have been evaluated for antimicrobial activities. The presence of sulfur in the thiolane ring has been associated with enhanced antimicrobial effects, making it a potential candidate for further exploration in this area .
Study on Structure-Activity Relationship (SAR)
A comprehensive study was conducted to explore the SAR of pyrimidine-containing compounds. It was found that modifications at the 4-position of the pyrimidine ring significantly impacted the biological activity of the compounds. The introduction of electron-withdrawing groups like chlorine enhanced cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
In Vivo Studies
In vivo studies evaluating the efficacy of similar compounds showed promising results in tumor-bearing animal models. Treatment with these compounds resulted in significant tumor regression without notable side effects, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
